![molecular formula C14H12N2O2S B5762860 N-{[(3-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762860.png)
N-{[(3-hydroxyphenyl)amino]carbonothioyl}benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various reagents under controlled conditions . For example, a related compound, N-(3-Amino-4-methylphenyl)benzamide, was synthesized by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The exact synthesis process for “N-{[(3-hydroxyphenyl)amino]carbonothioyl}benzamide” would likely depend on the specific reagents and conditions used .Scientific Research Applications
- Benzamides, including our compound, have been studied for their antioxidant activity. In vitro assays have demonstrated that some synthesized benzamide derivatives exhibit effective total antioxidant, free radical scavenging, and metal chelating activity .
- Researchers compared their efficacy with two control drugs. This information is valuable for potential applications in the field of antimicrobial agents .
- Beyond medicine, benzamides find applications in industrial sectors such as plastics, rubber, paper, and agriculture .
Antioxidant Properties
Antibacterial Activity
Industrial Applications
Anti-Platelet Activity
Other Potential Applications
properties
IUPAC Name |
N-[(3-hydroxyphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-12-8-4-7-11(9-12)15-14(19)16-13(18)10-5-2-1-3-6-10/h1-9,17H,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLXRCKAACKXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-3-(3-hydroxyphenyl)thiourea |
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